molecular formula C20H17ClO B14319524 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene CAS No. 111959-55-8

1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene

Cat. No.: B14319524
CAS No.: 111959-55-8
M. Wt: 308.8 g/mol
InChI Key: CQCCCNAFXZMFHC-UHFFFAOYSA-N
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Description

1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group attached to a methylphenyl ring, which is further connected to a phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene typically involves the reaction of 4-methylbenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom in the 4-methylbenzyl chloride is replaced by the phenoxy group from phenol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methylbenzene:

    4-Methylphenyl chloride: Similar to 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene but without the phenoxybenzene moiety.

    1-(4-Methylphenyl)-1-ethanone:

Uniqueness

This compound is unique due to the presence of both the chloromethyl and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

111959-55-8

Molecular Formula

C20H17ClO

Molecular Weight

308.8 g/mol

IUPAC Name

1-[chloro-(4-methylphenyl)methyl]-4-phenoxybenzene

InChI

InChI=1S/C20H17ClO/c1-15-7-9-16(10-8-15)20(21)17-11-13-19(14-12-17)22-18-5-3-2-4-6-18/h2-14,20H,1H3

InChI Key

CQCCCNAFXZMFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)Cl

Origin of Product

United States

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